molecular formula C7H6N2O2 B1440526 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-42-8

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1440526
CAS No.: 1283108-42-8
M. Wt: 150.13 g/mol
InChI Key: KACGDCWCPJTRSY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features a furan ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable starting materials, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or inhibits essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to its specific arrangement of the furan and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-8-7(11-9-5)6-3-2-4-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGDCWCPJTRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 3
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 4
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 5
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 6
5-(Furan-2-yl)-3-methyl-1,2,4-oxadiazole

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